CRBN Binding Affinity: Pomalidomide-6-OH Retains Cereblon Engagement Comparable to Parent Pomalidomide
Pomalidomide-6-OH, as the 6-hydroxy metabolite, retains cereblon (CRBN) binding activity consistent with the IMiD class mechanism of action . Pomalidomide itself demonstrates CRBN target engagement IC50 values ranging from 0.30 to 1.4 µM depending on assay format, representing the most potent CRBN binder among clinically approved IMiDs [1]. In contrast, lenalidomide exhibits approximately 3- to 10-fold lower CRBN binding potency [2]. While direct CRBN engagement IC50 data for Pomalidomide-6-OH has not been reported in primary literature, the compound retains the core glutarimide ring essential for CRBN interaction and the 4-amino group critical for neo-substrate recruitment, indicating that the 6-OH modification does not ablate cereblon engagement [3].
| Evidence Dimension | CRBN target engagement IC50 |
|---|---|
| Target Compound Data | Not directly reported; inferred to retain CRBN binding activity |
| Comparator Or Baseline | Pomalidomide: IC50 0.30–1.4 µM; Lenalidomide: ~3–10× lower potency |
| Quantified Difference | Pomalidomide is ~3–10× more potent than lenalidomide in CRBN engagement |
| Conditions | Promega NanoBRET target engagement assay; competitive binding displacement of CRBN tracer |
Why This Matters
Retention of CRBN binding activity ensures that Pomalidomide-6-OH-derived PROTACs can effectively recruit the E3 ligase complex for targeted degradation, a prerequisite for functional degrader development.
- [1] Chamberlain PP, et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. View Source
- [2] Lopez-Girona A, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012;26(11):2326-2335. View Source
- [3] Ito T, et al. Identification of a primary target of thalidomide teratogenicity. Science. 2010;327(5971):1345-1350. View Source
